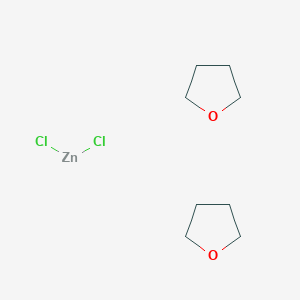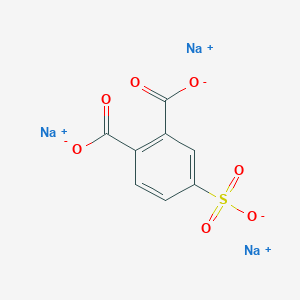
Dichlorobis(tetrahydrofuran)zinc
Vue d'ensemble
Description
Dichlorobis(tetrahydrofuran)zinc, also known as zinc chloride tetrahydrofuran complex, is a coordination compound with the molecular formula Cl2Zn · 2C4H8O. It is a zinc complex where zinc is coordinated by two chloride ions and two tetrahydrofuran (THF) molecules. This compound is often used as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(tetrahydrofuran)zinc can be synthesized by reacting zinc chloride with tetrahydrofuran. The reaction typically involves dissolving zinc chloride in tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation of zinc chloride with tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity zinc chloride and tetrahydrofuran, along with controlled reaction conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(tetrahydrofuran)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands, such as phosphine or amine ligands, to form different zinc complexes.
Coordination Reactions: The compound can coordinate with other molecules or ions, forming new complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the tetrahydrofuran molecules. The reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the substituting ligands. For example, reacting it with triphenylphosphine oxide can form dichlorobis(triphenylphosphine oxide)zinc(II) tetrahydrofuran disolvate .
Applications De Recherche Scientifique
Dichlorobis(tetrahydrofuran)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, such as the formation of carbon-carbon bonds and the activation of small molecules.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: The compound is used in studies involving zinc’s role in biological systems and its interactions with biomolecules.
Mécanisme D'action
The mechanism of action of dichlorobis(tetrahydrofuran)zinc involves its ability to coordinate with other molecules through its zinc center. The zinc ion can form bonds with various ligands, facilitating the formation of new chemical bonds and the activation of small molecules. The tetrahydrofuran ligands can be easily displaced by other ligands, making the compound highly versatile in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(triphenylphosphine oxide)zinc(II) tetrahydrofuran disolvate: This compound is similar in that it also contains zinc coordinated by chloride ions and tetrahydrofuran molecules, but it includes triphenylphosphine oxide ligands instead of tetrahydrofuran.
Dichlorobis(ethylanthranilatonicotinamide)zinc(II): Another zinc complex where zinc is coordinated by chloride ions and ethylanthranilatonicotinamide ligands.
Uniqueness
Dichlorobis(tetrahydrofuran)zinc is unique due to its simple structure and the ease with which its tetrahydrofuran ligands can be substituted by other ligands. This makes it a versatile compound in catalysis and coordination chemistry, allowing for the formation of a wide range of zinc complexes with different properties and applications.
Propriétés
IUPAC Name |
dichlorozinc;oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2ClH.Zn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZBFJVZMFIZLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508662 | |
| Record name | Dichlorozinc--oxolane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24640-76-4 | |
| Record name | Dichlorozinc--oxolane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(tetrahydrofuran)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)









